molecular formula C28H28N4O3 B2413759 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide CAS No. 1251623-76-3

2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide

Cat. No. B2413759
CAS RN: 1251623-76-3
M. Wt: 468.557
InChI Key: GKEGEOAHGAHRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is available for purchase from certain chemical suppliers.

Scientific Research Applications

Piperazine, a common structural motif, plays a crucial role in agrochemicals and pharmaceuticals due to its ability to modulate pharmacokinetic properties. Incorporating piperazine into biologically active compounds is often achieved through Mannich reactions. These compounds find applications across various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, piperazine derivatives are investigated for potential treatments related to Parkinson’s and Alzheimer’s diseases. Illegally used psychoactive substances also contain piperazine rings .

Antibacterial Activity

The novel compound “methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate” exhibits promising antibacterial activity. Its synthesis involves a three-step protocol, yielding good results. Further studies could explore its efficacy against specific bacterial strains and mechanisms of action .

Antiproliferative Activity

Another avenue of research involves derivatives of this compound. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and characterized. These compounds exhibit in vitro antiproliferative activity, making them potential candidates for further investigation .

Docking Studies

Docking studies reveal that the synthesized compounds exhibit significant binding modes. Their docking scores compare favorably with standard drugs. For example, the compound 6a demonstrated strong inhibition zones, approaching those of the standard drug gentamycin. Further exploration of their binding interactions and potential targets is warranted .

Future Directions

The compound and its derivatives could be further studied for their potential as anti-tubercular agents. More research is needed to understand their mechanism of action, safety profile, and efficacy .

properties

IUPAC Name

methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-9-10-20(2)25(17-19)30-13-15-31(16-14-30)28-29-24-18-21(27(34)35-3)11-12-23(24)26(33)32(28)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGEOAHGAHRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.